molecular formula C11H5Cl3FN3O B12928733 2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide CAS No. 87847-95-8

2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide

Cat. No.: B12928733
CAS No.: 87847-95-8
M. Wt: 320.5 g/mol
InChI Key: HHBZHNHMFCMROD-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties .

Chemical Reactions Analysis

2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Common Reagents and Conditions: Typical reagents include phosphorus oxychloride, phosphorus pentachloride, and various nucleophiles. .

Scientific Research Applications

2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the carboxamide moiety at position 5 of the pyrimidine ring is crucial for its anti-inflammatory effect. The compound inhibits the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Comparison with Similar Compounds

2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which contributes to its distinct pharmacological properties.

Properties

CAS No.

87847-95-8

Molecular Formula

C11H5Cl3FN3O

Molecular Weight

320.5 g/mol

IUPAC Name

2,4,6-trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C11H5Cl3FN3O/c12-8-7(9(13)18-11(14)17-8)10(19)16-6-4-2-1-3-5(6)15/h1-4H,(H,16,19)

InChI Key

HHBZHNHMFCMROD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl)F

Origin of Product

United States

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